

Metomidate Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metomidate hydrochloride

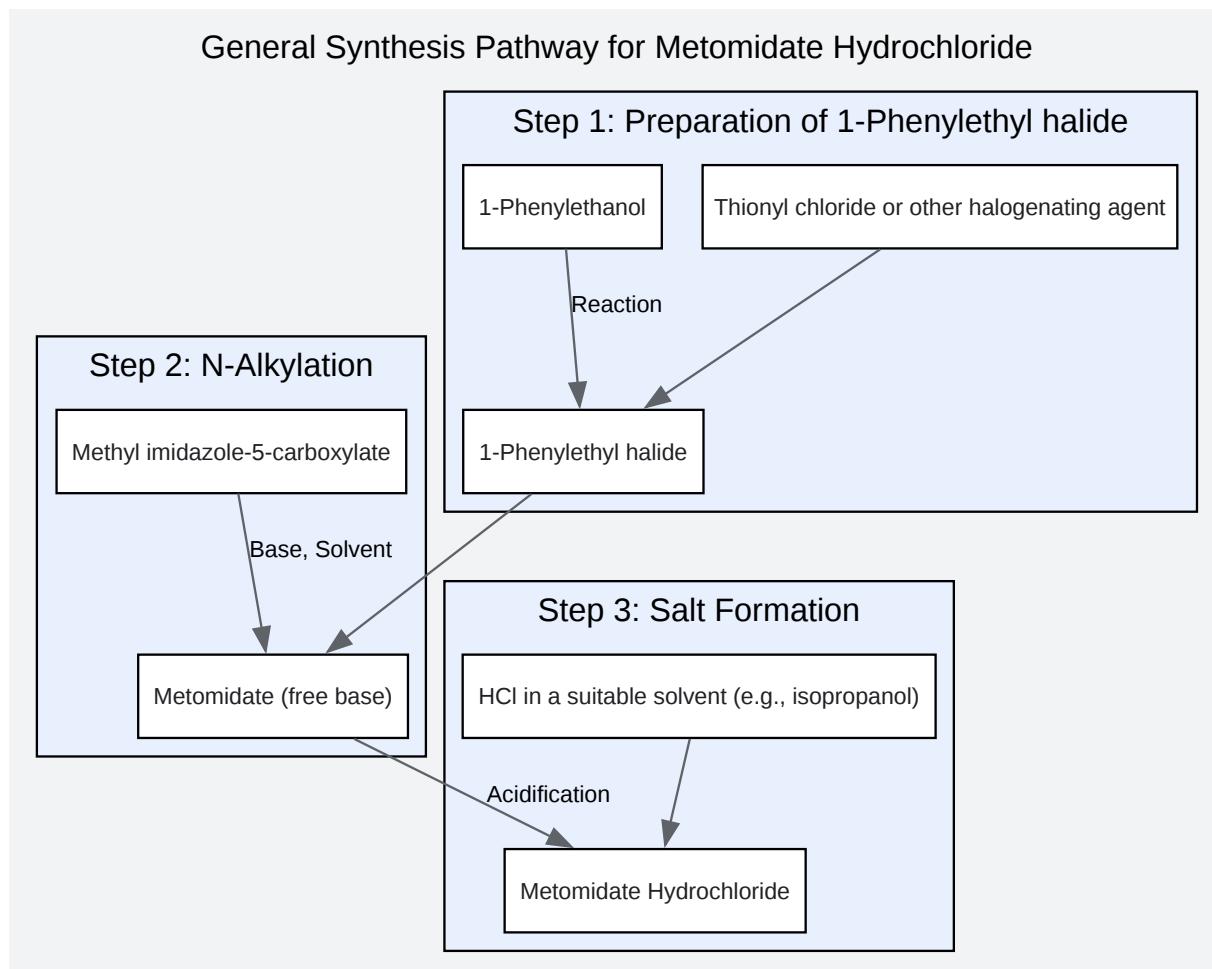
Cat. No.: B129203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate, with its hydrochloride salt being the common pharmaceutical formulation, is a potent and selective inhibitor of adrenal steroidogenesis.^{[1][2]} Chemically designated as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, it is structurally related to the anesthetic agent etomidate.^[3] Unlike etomidate, metomidate's primary clinical interest lies not in its hypnotic properties, but in its ability to selectively inhibit the enzymes 11 β -hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).^{[1][2]} This targeted action makes it a valuable tool in the diagnosis and management of adrenal disorders, particularly in imaging adrenocortical tumors and in the study of steroid biosynthesis pathways. This technical guide provides an in-depth overview of the synthesis and chemical properties of **metomidate hydrochloride**, tailored for professionals in research and drug development.


Chemical Properties

Metomidate hydrochloride is a white to off-white solid.^[4] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Property	Value	Source(s)
Chemical Name	methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride	[5] [6]
CAS Number	35944-74-2	[5] [6] [7]
Molecular Formula	C ₁₃ H ₁₅ ClN ₂ O ₂	[1]
Molecular Weight	266.73 g/mol	[1]
Melting Point	173-174 °C	[4] [8]
Boiling Point	379.4 °C at 760 mmHg	[7] [8]
Solubility	Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml). Soluble in PBS (pH 7.2) (\geq 10 mg/ml). Slightly soluble in Acetone, Chloroform, and Methanol.	[4] [5]
Appearance	White to Off-White Solid	[4]
pKa	Data not readily available in the searched literature.	
Stability	Stable under recommended storage conditions (sealed in a dry, room temperature environment).	[8]

Synthesis of Metomidate Hydrochloride

The synthesis of **metomidate hydrochloride** is analogous to that of its close relative, etomidate, and generally follows the synthetic principles established by Janssen Pharmaceutica. The core of the synthesis involves the formation of the imidazole ring and subsequent N-alkylation. A representative synthetic scheme is outlined below.

[Click to download full resolution via product page](#)

Caption: General overview of the synthetic pathway to **Metomidate Hydrochloride**.

Experimental Protocols

Synthesis of (\pm)-Metomidate Hydrochloride

This protocol is a representative method adapted from the general principles of imidazole carboxylate synthesis developed for etomidate and its analogs.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Methyl imidazole-5-carboxylate

- (±)-1-Phenylethanol
- Thionyl chloride
- Anhydrous toluene
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrochloric acid (gas or concentrated solution)
- Anhydrous isopropanol
- Diethyl ether

Procedure:

Step 1: Synthesis of (±)-1-Chloro-1-phenylethane

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (±)-1-phenylethanol.
- Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).
- Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude (±)-1-chloro-1-phenylethane is used in the next step without further purification.

Step 2: Synthesis of (±)-Metomidate (free base)

- In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
- To this suspension, add a solution of methyl imidazole-5-carboxylate in anhydrous DMF dropwise at 0 °C.

- Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
- To the resulting sodium salt of methyl imidazole-5-carboxylate, add a solution of (\pm)-1-chloro-1-phenylethane in anhydrous DMF dropwise.
- Heat the reaction mixture and monitor its progress by TLC.
- Once the reaction is complete, cool the mixture and pour it into ice-cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (\pm)-metomidate free base.
- Purify the crude product by column chromatography on silica gel.

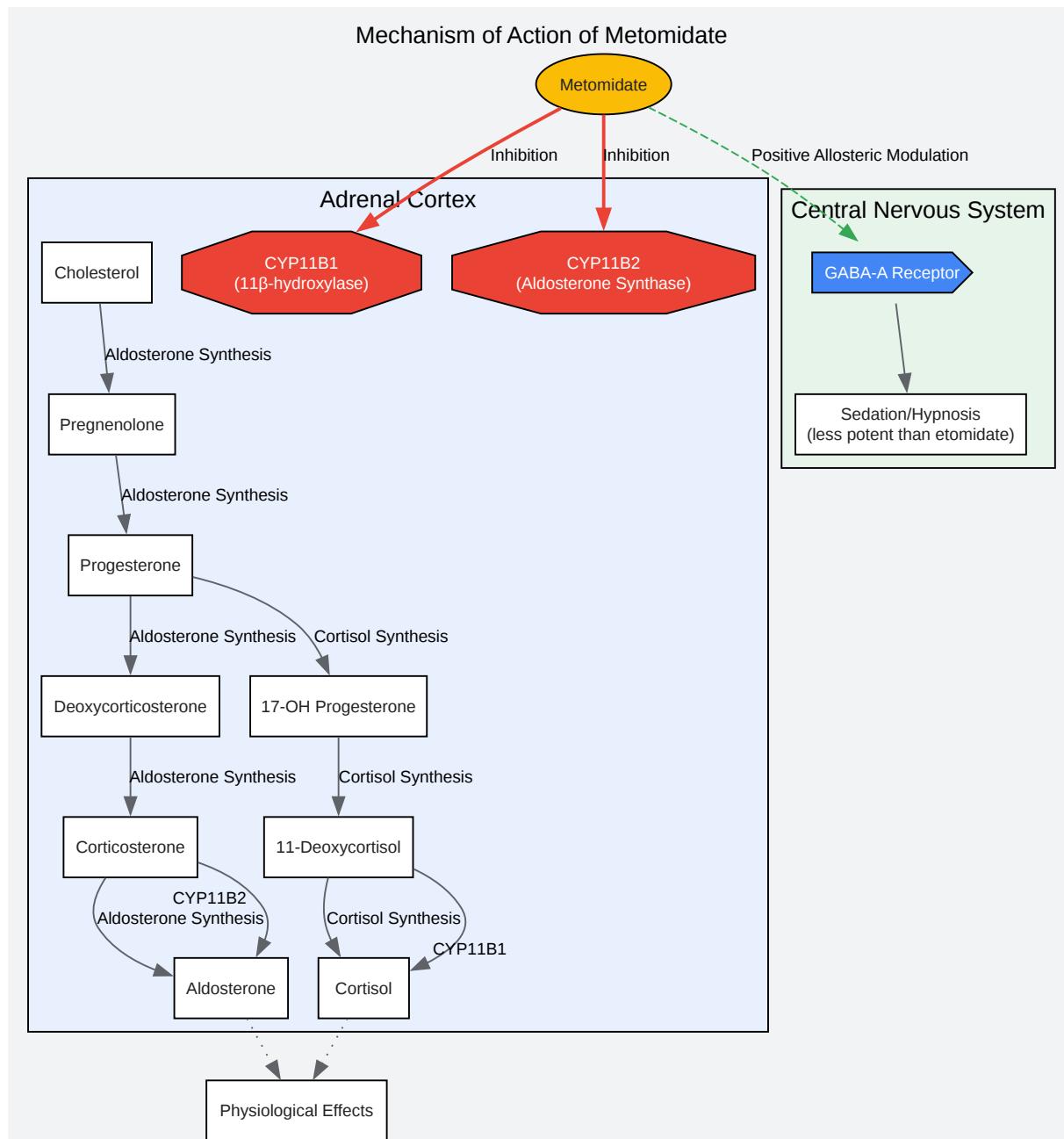
Step 3: Synthesis of (\pm)-Metomidate Hydrochloride

- Dissolve the purified (\pm)-metomidate free base in anhydrous isopropanol.
- Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of concentrated hydrochloric acid.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (\pm)-**metomidate hydrochloride**.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of the synthesized **metomidate hydrochloride**.

Chromatographic Conditions (Example):


- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted)

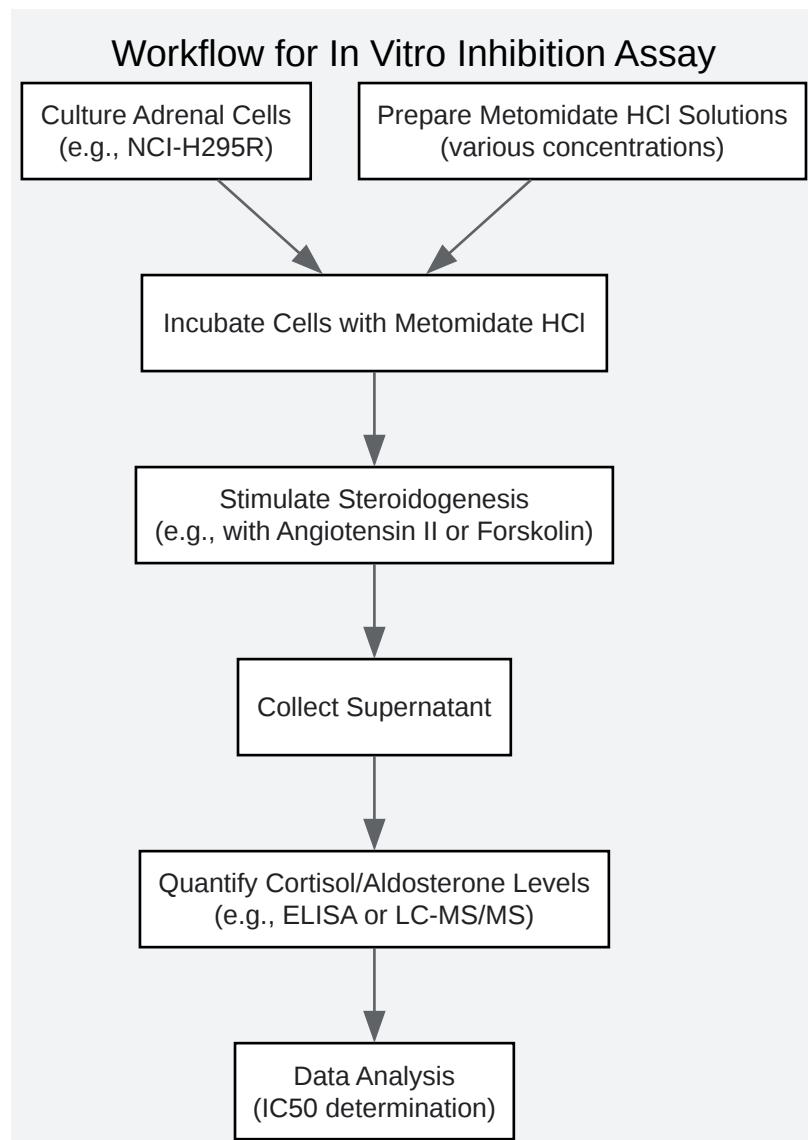
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 220 nm)
- Injection Volume: 10 μ L
- Column Temperature: 30 °C

The purity is determined by calculating the area percentage of the main peak corresponding to **metomidate hydrochloride**.

Mechanism of Action: Signaling Pathway

Metomidate exerts its biological effects through two primary mechanisms: the inhibition of adrenal steroidogenesis and a less potent modulation of GABA-A receptors.

[Click to download full resolution via product page](#)


Caption: Metomidate's dual mechanism of action.

Metomidate is a potent inhibitor of two key mitochondrial cytochrome P450 enzymes involved in the final steps of cortisol and aldosterone synthesis.^{[1][2]} By binding to and inhibiting CYP11B1 (11 β -hydroxylase), it blocks the conversion of 11-deoxycortisol to cortisol.^[2] Similarly, its inhibition of CYP11B2 (aldosterone synthase) prevents the conversion of corticosterone to aldosterone.^[1] This leads to a significant reduction in the production of these critical steroid hormones.

While structurally similar to etomidate, metomidate has a significantly lower affinity for the GABA-A receptor, resulting in weaker sedative and hypnotic effects.^[1] Its interaction with the GABA-A receptor is as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA.

Experimental Workflow: In Vitro Assessment of Adrenal Steroidogenesis Inhibition

To quantify the inhibitory potency of synthesized **metomidate hydrochloride** on adrenal steroidogenesis, an in vitro cell-based assay is commonly employed.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing adrenal steroidogenesis inhibition.

Protocol: Cortisol Production Inhibition Assay

This protocol provides a general framework for assessing the in vitro efficacy of **metomidate hydrochloride** in inhibiting cortisol production in a human adrenocortical carcinoma cell line (e.g., NCI-H295R).

Materials:

- NCI-H295R human adrenocortical carcinoma cell line

- Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
- **Metomidate hydrochloride**
- Angiotensin II or Forskolin (as a stimulant)
- Phosphate-buffered saline (PBS)
- Cortisol ELISA kit or LC-MS/MS system

Procedure:

- Cell Culture: Culture NCI-H295R cells in appropriate flasks or plates until they reach a suitable confluence.
- Plating: Seed the cells into multi-well plates and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **metomidate hydrochloride** in serum-free culture medium. Remove the old medium from the cells and add the different concentrations of the **metomidate hydrochloride** solutions. Include a vehicle control (medium without the compound).
- Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours).
- Stimulation: Following the pre-incubation, add a stimulant such as angiotensin II or forskolin to the wells to induce steroidogenesis.
- Sample Collection: After a specific stimulation period (e.g., 24 hours), collect the cell culture supernatant from each well.
- Quantification: Measure the concentration of cortisol in the collected supernatants using a cortisol ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
- Data Analysis: Plot the cortisol concentration against the logarithm of the **metomidate hydrochloride** concentration. Fit the data to a dose-response curve to determine the IC₅₀

value, which represents the concentration of the compound that inhibits cortisol production by 50%.

Conclusion

Metomidate hydrochloride is a compound of significant interest due to its potent and selective inhibition of adrenal steroidogenesis. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical routes. The chemical properties of **metomidate hydrochloride** are well-defined, facilitating its handling and formulation for research and potential clinical applications. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and in vitro evaluation of this important molecule. For researchers and drug development professionals, a thorough understanding of these technical aspects is crucial for advancing the study and application of **metomidate hydrochloride** in endocrinology and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Metomidate hydrochloride | 35944-74-2 | Benchchem [benchchem.com]
- 3. Detection and quantification of etomidate and metomidate in human hairs by ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metomidate Hydrochloride | 35944-74-2 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. store.usp.org [store.usp.org]
- 7. Metomidate hydrochloride | 35944-74-2 | KBA94474 [biosynth.com]
- 8. lookchem.com [lookchem.com]
- 9. Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs
- PMC [pmc.ncbi.nlm.nih.gov]
- 11. schenautomacao.com.br [schenautomacao.com.br]
- To cite this document: BenchChem. [Metomidate Hydrochloride: A Technical Guide to Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129203#metomidate-hydrochloride-synthesis-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com